molecular formula C24H19NO5 B14955706 N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine

Cat. No.: B14955706
M. Wt: 401.4 g/mol
InChI Key: IKQJAVNXTUUQNA-UHFFFAOYSA-N
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Description

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzyloxy group and a phenyl group. The glycine moiety is attached to the benzofuran ring through a carbonyl linkage. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Benzylation: The introduction of a benzyloxy group to the benzofuran ring is achieved through a benzylation reaction. This step involves the reaction of benzofuran with benzyl chloride in the presence of a base such as potassium carbonate.

    Phenylation: The phenyl group is introduced through a Friedel-Crafts acylation reaction. Benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbonylation: The carbonyl group is introduced through a carbonylation reaction, where the benzofuran derivative is reacted with phosgene or a similar carbonylating agent.

    Glycine Coupling: The final step involves the coupling of the carbonylated benzofuran derivative with glycine. This is typically achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming benzofuran-3-ylmethanol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Benzofuran-3-ylmethanol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxylic acid: Similar in structure but lacks the glycine moiety.

    Benzofuran-3-ylmethanol: Similar in structure but has a hydroxyl group instead of the carbonyl group.

    Benzofuran-2-ylamine: Similar in structure but has an amine group instead of the glycine moiety.

The uniqueness of this compound lies in its combination of the benzofuran ring with the benzyloxy, phenyl, and glycine groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-[(2-phenyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C24H19NO5/c26-21(27)14-25-24(28)22-19-13-18(29-15-16-7-3-1-4-8-16)11-12-20(19)30-23(22)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,25,28)(H,26,27)

InChI Key

IKQJAVNXTUUQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)NCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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